Cas no 1353100-91-0 (Ethyl 3-bromo-1H-pyrazole-4-carboxylate)
Ethyl 3-bromo-1H-pyrazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 3-bromo-1H-pyrazole-4-carboxylate
- 1-H-pyrazole-4-carboxylic acid,3-broMo,ethyl ester
- 3-bromo-1H-Pyrazole-4-carboxylic acid ethyl ester
- ACN-000562
- AK100938
- ANW-69789
- CTK8C3189
- KB-77078
- SureCN370881
- ethyl 5-bromo-1H-pyrazole-4-carboxylate
- HMONTLMXUZERMC-UHFFFAOYSA-N
- Ethyl 3-Bromopyrazole-4-carboxylate
- 6310AA
- SY034693
- ST2412967
- EN300-317112
- DTXSID20719102
- PB40376
- AS-10403
- ethyl3-bromo-1H-pyrazole-4-carboxylate
- AKOS016001893
- 1-H-pyrazole-4-carboxylicacid,3-broMo,ethylester
- SCHEMBL15655280
- G10539
- A887683
- CS-W019602
- DB-366019
- SCHEMBL370881
- 1353100-91-0
- MFCD12032195
- AMY38616
- Y10110
-
- MDL: MFCD12032195
- Inchi: 1S/C6H7BrN2O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H,8,9)
- InChI Key: HMONTLMXUZERMC-UHFFFAOYSA-N
- SMILES: BrC1=C(C=NN1)C(=O)OCC
Computed Properties
- Exact Mass: 217.96909g/mol
- Monoisotopic Mass: 217.96909g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55
- XLogP3: 1.5
Experimental Properties
- Melting Point: 86-89°C
Ethyl 3-bromo-1H-pyrazole-4-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store at room temperature
Ethyl 3-bromo-1H-pyrazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HL229-100mg |
Ethyl 3-bromo-1H-pyrazole-4-carboxylate |
1353100-91-0 | 97% | 100mg |
134CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HL229-5g |
Ethyl 3-bromo-1H-pyrazole-4-carboxylate |
1353100-91-0 | 97% | 5g |
1751.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HL229-250mg |
Ethyl 3-bromo-1H-pyrazole-4-carboxylate |
1353100-91-0 | 97% | 250mg |
315CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HL229-1g |
Ethyl 3-bromo-1H-pyrazole-4-carboxylate |
1353100-91-0 | 97% | 1g |
499.0CNY | 2021-07-12 | |
| Fluorochem | 221339-250mg |
Ethyl 3-bromo-1H-pyrazole-4-carboxylate |
1353100-91-0 | 95% | 250mg |
£48.00 | 2022-03-01 | |
| Fluorochem | 221339-1g |
Ethyl 3-bromo-1H-pyrazole-4-carboxylate |
1353100-91-0 | 95% | 1g |
£103.00 | 2022-03-01 | |
| Fluorochem | 221339-5g |
Ethyl 3-bromo-1H-pyrazole-4-carboxylate |
1353100-91-0 | 95% | 5g |
£311.00 | 2022-03-01 | |
| Fluorochem | 221339-10g |
Ethyl 3-bromo-1H-pyrazole-4-carboxylate |
1353100-91-0 | 95% | 10g |
£544.00 | 2022-03-01 | |
| Chemenu | CM188338-1g |
ethyl 3-bromo-1H-pyrazole-4-carboxylate |
1353100-91-0 | 95+% | 1g |
$69 | 2021-08-05 | |
| Chemenu | CM188338-5g |
ethyl 3-bromo-1H-pyrazole-4-carboxylate |
1353100-91-0 | 95+% | 5g |
$324 | 2021-08-05 |
Ethyl 3-bromo-1H-pyrazole-4-carboxylate Suppliers
Ethyl 3-bromo-1H-pyrazole-4-carboxylate Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on Ethyl 3-bromo-1H-pyrazole-4-carboxylate
Ethyl 3-bromo-1H-pyrazole-4-carboxylate (CAS No. 1353100-91-0): A Key Intermediate in Modern Pharmaceutical Research
Ethyl 3-bromo-1H-pyrazole-4-carboxylate (CAS No. 1353100-91-0) is a versatile and highly valuable intermediate in the field of pharmaceutical chemistry. This compound, characterized by its brominated pyrazole core, has garnered significant attention due to its utility in the synthesis of various bioactive molecules. The structural motif of 1H-pyrazole and the presence of a bromine substituent at the 3-position make it an attractive scaffold for further functionalization, enabling the development of novel therapeutic agents.
The compound's significance in medicinal chemistry stems from its ability to serve as a precursor for a wide range of pharmacologically relevant molecules. Pyrazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a bromine atom at the 3-position enhances its reactivity, facilitating various coupling reactions such as Suzuki-Miyaura cross-coupling, which is widely employed in drug discovery.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting specific enzymatic pathways involved in diseases like cancer and inflammation. Ethyl 3-bromo-1H-pyrazole-4-carboxylate has emerged as a crucial building block in this endeavor. For instance, studies have demonstrated its role in synthesizing potent inhibitors of kinases and other enzymes implicated in tumor growth and progression. The bromine moiety at the 3-position allows for further derivatization, enabling researchers to fine-tune the pharmacokinetic and pharmacodynamic properties of their lead compounds.
The compound's application extends beyond oncology research. Recent advancements in the treatment of neurological disorders have highlighted the importance of pyrazole derivatives as potential therapeutic candidates. Ethyl 3-bromo-1H-pyrazole-4-carboxylate has been utilized in the synthesis of molecules that modulate neurotransmitter systems, offering promising avenues for treating conditions such as Alzheimer's disease and Parkinson's disease. The ability to introduce diverse functional groups onto the pyrazole core has allowed for the creation of libraries of compounds with tailored biological activities.
The synthesis of Ethyl 3-bromo-1H-pyrazole-4-carboxylate typically involves multi-step organic transformations starting from readily available precursors. One common synthetic route involves the bromination of ethyl 1H-pyrazole-4-carboxylate using brominating agents under controlled conditions. This approach ensures high regioselectivity, yielding the desired product with minimal side reactions. The compound's stability under various reaction conditions makes it a preferred choice for medicinal chemists seeking reliable intermediates for drug development.
The growing interest in fragment-based drug design has also positioned Ethyl 3-bromo-1H-pyrazole-4-carboxylate as a valuable tool in this innovative approach. Fragment-based methods rely on identifying small molecular fragments that bind to target proteins with high affinity. These fragments can then be linked together or modified to produce lead compounds with enhanced potency and selectivity. The bromine substituent on Ethyl 3-bromo-1H-pyrazole-4-carboxylate allows for facile introduction of additional functional groups, making it an ideal candidate for fragment-based optimization strategies.
In conclusion, Ethyl 3-bromo-1H-pyrazole-4-carboxylate (CAS No. 1353100-91-0) represents a cornerstone in modern pharmaceutical research. Its unique structural features and reactivity make it an indispensable intermediate for synthesizing novel bioactive molecules targeting various diseases. As research continues to uncover new therapeutic applications, this compound is poised to play an even greater role in the development of next-generation pharmaceuticals.
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